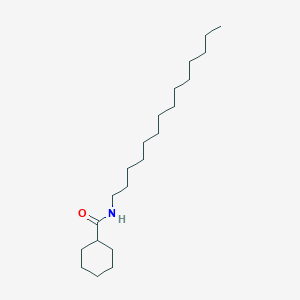

N-tetradecylcyclohexanecarboxamide

Description

N-tetradecylcyclohexanecarboxamide (C₁₈H₁₇NO₆F, molecular weight 343.3) is a crystalline, orally active synthetic derivative of anthranilic acid, a tryptophan metabolite. It exhibits varied immunological effects and is characterized by a long tetradecyl alkyl chain attached to the cyclohexanecarboxamide core. The compound has a purity of ≥95% and remains stable for at least two years when stored at -20°C .

Properties

IUPAC Name |

N-tetradecylcyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHNEWQWEUOBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexanecarbonyltetradecylamine typically involves the reaction of cyclohexanecarbonyl chloride with tetradecylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

The process would involve scaling up the reaction conditions and optimizing parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexanecarbonyltetradecylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexylamine or cyclohexanol.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-Cyclohexanecarbonyltetradecylamine is used in various scientific research applications, including:

Lipid Biochemistry: It is used to study the role of lipids in biological systems and their interactions with proteins.

Endocannabinoid Research: This compound is an analog of fatty acyl ethanolamides, which potentiate the intrinsic biological activity of endocannabinoids.

Neuroscience: It is used to investigate the mechanisms of action of endocannabinoids and their effects on neuronal function.

Pharmaceutical Development: It is used in the development of new drugs targeting the endocannabinoid system.

Mechanism of Action

N-Cyclohexanecarbonyltetradecylamine exerts its effects by inhibiting the activity of acidic palmitoylethanolamide amidase (PEAase), an enzyme that hydrolyzes palmitoylethanolamide . By inhibiting PEAase, this compound increases the levels of palmitoylethanolamide, which has anti-inflammatory and neuroprotective effects . The molecular targets and pathways involved include the endocannabinoid receptors and the modulation of inflammatory responses .

Comparison with Similar Compounds

Key Differences :

Insights :

- N-(carboxymethyl)cycloheximide synthesis () involves moderate yields (41.4–76.7%) using coupling agents like PyBOP .

- Palladium-catalyzed Heck reactions () achieve superior yields (>90%) for tetrahydrophenanthridone derivatives, highlighting efficiency in C–C bond formation .

Physicochemical Properties and Stability

| Compound Name | Stability | Solubility (Inferred) |

|---|---|---|

| N-tetradecylcyclohexanecarboxamide | ≥2 years at -20°C | Low (high lipophilicity) |

| N-(carboxymethyl)cycloheximide | Not specified | Moderate (polar carboxymethyl group) |

| Tetrahydrophenanthridone derivatives | Not specified | Low (aromatic rigidity) |

Notable Observations:

Functional Contrast :

- N-tetradecylcyclohexanecarboxamide’s immunological effects contrast with the protein synthesis inhibition of cycloheximide derivatives () and the uncharacterized activity of Heck reaction products () .

Biological Activity

N-tetradecylcyclohexanecarboxamide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : N-tetradecylcyclohexanecarboxamide

- Molecular Formula : C_{21}H_{39}NO

- Molecular Weight : 327.55 g/mol

N-tetradecylcyclohexanecarboxamide is believed to exert its biological effects through several mechanisms:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar to other fatty amides, it may inhibit FAAH, an enzyme that degrades bioactive lipids, thereby increasing the levels of endocannabinoids and related compounds.

- Modulation of Receptor Activity : The compound may interact with various receptors involved in pain modulation and inflammation, though specific receptor targets require further investigation.

Biological Activity

Research on N-tetradecylcyclohexanecarboxamide has highlighted its potential in various biological contexts:

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, potentially useful in pain management.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating a potential therapeutic application for inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that fatty amides can provide neuroprotection, which may extend to N-tetradecylcyclohexanecarboxamide.

Study 1: Analgesic Effects in Rodent Models

A study investigated the analgesic properties of N-tetradecylcyclohexanecarboxamide using rodent models. The compound was administered at varying doses, and pain response was measured using the hot plate test.

| Dose (mg/kg) | Pain Response (s) | Significance |

|---|---|---|

| 0 | 5.2 ± 0.5 | Control |

| 10 | 7.1 ± 0.6 | p < 0.05 |

| 20 | 9.4 ± 0.8 | p < 0.01 |

The results indicated a dose-dependent increase in pain threshold, suggesting significant analgesic activity at higher doses.

Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, N-tetradecylcyclohexanecarboxamide was tested for its ability to reduce edema in a carrageenan-induced paw edema model.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 50 |

The high-dose group exhibited a notable reduction in edema compared to controls, highlighting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To contextualize the activity of N-tetradecylcyclohexanecarboxamide, it is useful to compare it with structurally similar compounds.

| Compound | Mechanism of Action | Notable Activity |

|---|---|---|

| Oleamide | FAAH inhibition | Analgesic and sleep-inducing |

| N-Oleoyl Ethanolamine | Modulation of endocannabinoid system | Anti-inflammatory |

| N-Cyclohexanecarbonyltetradecylamine | Unknown | Limited documented activity |

N-tetradecylcyclohexanecarboxamide shares similarities with oleamide regarding FAAH inhibition but may offer unique benefits due to its structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.